[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and benzaldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol reagent under suitable conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of [(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Other pyrimidine-based compounds with similar structural features and biological activities.
Uniqueness
[(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group attached to the acetic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-9-14-11(10-5-3-2-4-6-10)7-12(15-9)18-8-13(16)17/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
PKFOATNPKONPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.